4-tert-Octylphenol-glucuronide
Description
Properties
CAS No. |
309257-29-2 |
|---|---|
Molecular Formula |
C20H30O7 |
Molecular Weight |
382.453 |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-(2-methylheptan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1 |
InChI Key |
MRHKHAFZXQHFRK-OOHXRKOZSA-N |
SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of 4 Tert Octylphenol to Its Glucuronide Conjugate
Phase I Metabolic Precursors to Glucuronidation of 4-tert-Octylphenol (B29142)
Before glucuronidation can occur, 4-tert-octylphenol undergoes Phase I metabolism, which introduces or exposes functional groups, making the molecule more water-soluble and a suitable substrate for Phase II enzymes.
Hydroxylation Reactions of the Alkyl Chain and Aromatic Ring
The initial metabolic steps for 4-tert-octylphenol involve hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This can occur on both the alkyl chain and the aromatic ring of the molecule. nih.govtandfonline.comnih.gov In studies with rainbow trout hepatocytes, hydroxylation was observed at the C2 (ω-3) and C4 (ω) positions of the alkyl chain. nih.govtandfonline.com Additionally, hydroxylation can happen on the aromatic ring, ortho to the existing hydroxyl group. nih.govtandfonline.com In rat hepatocytes, hydroxylation of the alkyl chain was also identified as a metabolic pathway. nih.gov This initial oxidation is a key step that prepares 4-tert-octylphenol for further conjugation.
Formation of Catechol and Methylated Catechol Intermediates
A significant pathway in the Phase I metabolism of 4-tert-octylphenol is the hydroxylation of the aromatic ring to form a catechol intermediate. nih.govtandfonline.comnih.govflemingcollege.ca This process has been observed in both rat and rainbow trout hepatocytes. nih.govtandfonline.comnih.gov Following the formation of the catechol, a further metabolic step can occur where the catechol is methylated by catechol O-methyltransferases (COMT), leading to the formation of methylated catechol intermediates. nih.govflemingcollege.ca These catechol and methylated catechol derivatives can then, along with the parent compound, undergo glucuronidation. nih.govflemingcollege.ca
Glucuronidation Mechanisms and Enzymology of 4-tert-Octylphenol
Glucuronidation is the primary Phase II metabolic pathway for 4-tert-octylphenol and its hydroxylated metabolites. nih.govtandfonline.comresearchgate.netnih.govsigmaaldrich.comresearchgate.net This conjugation reaction significantly increases the water solubility of the compound, facilitating its excretion from the body.
Role of Uridine (B1682114) Diphospho-Glucuronosyltransferases (UGTs) in Conjugation
The conjugation of 4-tert-octylphenol with glucuronic acid is catalyzed by a superfamily of enzymes known as Uridine Diphospho-Glucuronosyltransferases (UGTs). nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.netdntb.gov.ua These enzymes transfer a glucuronic acid moiety from the cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 4-tert-octylphenol. This process is a major detoxification pathway for 4-tert-octylphenol in mammals, including humans, monkeys, rats, and mice. nih.govsigmaaldrich.comresearchgate.net The UGT1 and UGT2 families are primarily responsible for the glucuronidation of drugs and other xenobiotics. researchgate.net
Identification and Characterization of Specific UGT Isoforms Involved (e.g., UGT2B1, UGT2B7, UGT2B15)
Research has identified several specific UGT isoforms that are responsible for the glucuronidation of 4-tert-octylphenol. In humans, UGT2B7 and UGT2B15 have been identified as the most active isoforms in catalyzing this reaction. researchgate.netresearchgate.netnih.gov Strong correlations have been observed between the glucuronidation of 4-tert-octylphenol and the activity of probes for UGT2B7 (diclofenac) and UGT2B15 (4-hydroxybiphenyl). researchgate.netnih.gov In rats, the UGT2B1 isoform has been shown to metabolize 4-tert-octylphenol. nih.gov While other UGT isoforms may have some activity, UGT2B7 and UGT2B15 appear to play the most significant roles in the detoxification of 4-tert-octylphenol in human liver microsomes. researchgate.netresearchgate.netnih.gov
Kinetic Parameters of 4-tert-Octylphenol Glucuronidation (e.g., K_m, V_max, CL_int)
The efficiency of 4-tert-octylphenol glucuronidation has been characterized by determining its kinetic parameters, including the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and intrinsic clearance (CL_int).
In human liver microsomes, the kinetics of 4-tert-octylphenol glucuronidation follow the Michaelis-Menten model. nih.govnih.gov The reported K_m, V_max, and CL_int values for human liver microsomes were 0.343 µM, 11.6 nmol/min/mg protein, and 33.8 mL/min/mg protein, respectively. nih.govnih.gov For human intestine microsomes, the K_m was 0.743 µM, V_max was 0.571 nmol/min/mg protein, and CL_int was 0.770 mL/min/mg protein. nih.gov
Studies with recombinant UGT isoforms have provided further insight into their individual contributions. For UGT2B7, the K_m was 0.36 µM and the CL_int was 6.83 mL/min/mg protein. researchgate.netresearchgate.netnih.gov For UGT2B15, the K_m was 0.42 µM and the CL_int was 2.35 mL/min/mg protein. researchgate.netresearchgate.netnih.gov Although their K_m values are similar, the intrinsic clearance of UGT2B7 is higher than that of UGT2B15, indicating its greater efficiency in metabolizing 4-tert-octylphenol at lower concentrations. researchgate.netresearchgate.netnih.gov Another study reported a V_max of 11 nmol/min/mg and a K_m of 94 µM for the UGT2B1 isoform. nih.gov
Table 1: Kinetic Parameters of 4-tert-Octylphenol Glucuronidation in Human Tissues
| Tissue/Enzyme | K_m (µM) | V_max (nmol/min/mg protein) | CL_int (mL/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | 0.343 nih.govnih.gov | 11.6 nih.govnih.gov | 33.8 nih.govnih.gov |
| Human Intestine Microsomes | 0.743 nih.gov | 0.571 nih.gov | 0.770 nih.gov |
| Recombinant UGT2B7 | 0.36 researchgate.netresearchgate.netnih.gov | - | 6.83 researchgate.netresearchgate.netnih.gov |
| Recombinant UGT2B15 | 0.42 researchgate.netresearchgate.netnih.gov | - | 2.35 researchgate.netresearchgate.netnih.gov |
| Recombinant UGT2B1 | 94 nih.gov | 11 nih.gov | - |
Comparative Glucuronidation Kinetics Across Diverse Species (e.g., Fish, Rodents, Non-Human Primates)
The kinetics of 4-tOP glucuronidation exhibit significant variability across different species, highlighting the diverse metabolic capabilities of their respective UGT enzymes. nih.gov In vitro studies using liver microsomes have shown that the glucuronidation of 4-tOP follows the Michaelis-Menten model in humans and monkeys, while a biphasic model is observed in rats and mice. nih.govresearchgate.net
In fish, such as the cyprinid fish Scardinius erythrophthalmus, 4-tOP is extensively metabolized, with glucuronide conjugates being major metabolites found in the bile. jst.go.jpacs.org While specific kinetic parameters for fish are not as extensively documented in the same comparative manner as for mammals, the rapid conjugation and elimination via the liver-bile route are well-established. service.gov.uk
Studies on rodents and non-human primates reveal distinct differences in the intrinsic clearance (CLint) of 4-tOP. For liver microsomes, the CLint values follow the order: mice (high-affinity phase) > humans ≥ monkeys > rats (high-affinity phase). nih.gov In contrast, for intestine microsomes, the order of CLint values is monkeys > mice (high-affinity phase) > rats > humans. nih.gov These findings underscore the species-specific differences in both the rate and primary site of 4-tOP glucuronidation. nih.gov
| Species | Tissue | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) | Reference |
| Human | Liver | Michaelis-Menten | 0.343 | 11.6 | 33.8 | nih.gov |
| Intestine | Michaelis-Menten | 0.743 | 0.571 | 0.770 | nih.gov | |
| Monkey | Liver | Michaelis-Menten | - | - | - | nih.gov |
| Intestine | Michaelis-Menten | - | - | - | nih.gov | |
| Rat | Liver | Biphasic | - | - | - | nih.gov |
| Intestine | Michaelis-Menten | - | - | - | nih.gov | |
| Mouse | Liver | Biphasic | - | - | - | nih.gov |
| Intestine | Biphasic | - | - | - | nih.gov |
Data for Km, Vmax, and CLint for monkey, rat, and mouse liver and intestine microsomes are described qualitatively in the source but specific values are not provided in the abstract.
Tissue-Specific Biotransformation Patterns of 4-tert-Octylphenol (e.g., Liver, Intestine, Kidney)
The biotransformation of 4-tert-Octylphenol is not uniform throughout the body, with specific tissues playing more significant roles in its metabolism. The liver is the primary site of 4-tOP metabolism, where it undergoes extensive glucuronidation. dntb.gov.uaregulations.govmdpi.comnih.gov In rats, liver microsomes show a high capacity for 4-tOP glucuronidation, and the UGT2B1 isoform has been identified as a key enzyme in this process. nih.govnih.gov
While the liver and intestine are the main sites, other tissues like the kidney also contribute to the biotransformation of 4-tOP. nih.gov In fish, tissues such as the gills and kidney show metabolic activity, although the liver remains the dominant organ for detoxification. jst.go.jpacs.org Studies in rats have also measured the conversion of 4-tOP in kidney microsomes, though at lower rates than in the liver and intestine. nih.gov
| Tissue | Species | Key Metabolic Activity | Notes | Reference |
| Liver | Human, Monkey, Rat, Mouse, Fish | Primary site of glucuronidation. nih.govjst.go.jpdntb.gov.uamdpi.com | High expression of UGT enzymes. nih.govresearchgate.net In rats, UGT2B1 is a key isoform. nih.govnih.gov | nih.govnih.govjst.go.jpdntb.gov.uamdpi.comnih.govresearchgate.net |
| Intestine | Human, Monkey, Rat, Mouse | Significant first-pass metabolism via glucuronidation. nih.govregulations.gov | Relative importance varies by species; high in monkeys. nih.gov | nih.govregulations.gov |
| Kidney | Rat, Fish | Contributes to biotransformation. nih.govjst.go.jp | Lower metabolic rate compared to liver and intestine. nih.gov | nih.govjst.go.jp |
Excretion Pathways of 4-tert-Octylphenol Glucuronide Conjugates (e.g., Biliary, Urinary)
Once 4-tert-Octylphenol is metabolized into its more water-soluble glucuronide conjugate, it is eliminated from the body through various excretory pathways, primarily via bile and urine. nih.govresearchgate.net
Biliary excretion is a major route for the elimination of 4-tOP glucuronides. nih.govnih.gov In perfused rat liver studies, a significant portion of the perfused 4-tOP was excreted into the bile as glucuronide conjugates. nih.govnih.gov This process is facilitated by specific transporters, such as the multidrug resistance-associated protein 2 (MRP2), which is responsible for transporting the glucuronide conjugates into the bile. nih.govresearchgate.net
Urinary excretion also contributes to the elimination of 4-tOP and its metabolites, although it is generally considered a less significant pathway compared to biliary excretion for the glucuronide conjugates. koreascience.kr Studies in rats have shown that only a very small fraction of the parent compound is excreted in the urine, indicating that the majority is eliminated as metabolites through other routes. koreascience.kr The conjugated forms, being more water-soluble, are more readily excreted in urine than the parent compound.
| Excretion Pathway | Key Features | Transporters Involved | Species Studied | Reference |
| Biliary | Major route for 4-tOP glucuronide elimination. nih.govnih.gov | Multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net | Rat, Fish | nih.govresearchgate.netnih.gov |
| Urinary | Minor route for the parent compound; more significant for water-soluble conjugates. koreascience.kr | - | Rat | koreascience.kr |
Environmental Fate and Biogeochemical Cycling of 4 Tert Octylphenol Glucuronide and Its Precursors
Occurrence and Distribution in Environmental Compartments
The presence of 4-tert-octylphenol (B29142) and its metabolites, including the glucuronide form, is well-documented across different environmental matrices. Their journey typically begins with their discharge into wastewater systems.
Presence in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are significant conduits for the entry of 4-tert-octylphenol and its derivatives into the aquatic environment. oup.com While treatment processes can partially remove these compounds, they are not completely eliminated. researchgate.net Studies have consistently detected 4-tert-octylphenol in the effluents of WWTPs, with concentrations varying depending on the treatment technology and the industrial and domestic inputs. oup.comresearchgate.net For instance, in a study of four sewage treatment plants with different technologies, the concentrations of 4-tert-octylphenol in the effluents ranged from 12 to 66 ng/L. oup.com Another study reported effluent concentrations ranging from less than the limit of quantification to 5.0 ng/L. researchgate.net The parent compound, 4-tert-octylphenol, can also be reformed in the environment through the degradation of its ethoxylate precursors. service.gov.uk
Detection in Surface Waters, Groundwater, and Sediments
From WWTP effluents, 4-tert-octylphenol and its byproducts are discharged into surface waters, leading to their widespread detection in rivers, lakes, and estuaries. mdpi.comtandfonline.com The concentrations in river waters globally have been reported to range from less than 0.001 to 1.44 μg/L. tandfonline.com For example, water samples from the Delaware River in the US contained 4-tert-octylphenol at concentrations of 1-2 ppb in the winter and 0.2-2 ppb in the summer. nih.gov
Due to its chemical properties, 4-tert-octylphenol has a tendency to partition to particulate matter and accumulate in sediments. d-nb.info This leads to sediments acting as a long-term reservoir for these compounds. d-nb.info Studies have documented the historical pollution of alkylphenols in the Baltic Sea through sediment core analysis, with the highest inventories found in the Gotland Deep. d-nb.info
Groundwater can also become contaminated with 4-tert-octylphenol, particularly in areas where wastewater is used for irrigation or where septic systems are prevalent. nih.govacs.org It has been detected in groundwater downgradient from land application sites and in wells near rapid infiltration basins. nih.gov
The following table provides a summary of reported concentrations of 4-tert-octylphenol in various environmental water and sediment matrices.
Presence in Aquatic Organisms and Food Matrices
The lipophilic nature of 4-tert-octylphenol facilitates its bioaccumulation in aquatic organisms. service.gov.uknih.gov It has a moderate potential for bioaccumulation, with measured bioconcentration factors (BCF) in fish reaching several hundred. service.gov.uk Once absorbed, 4-tert-octylphenol can be metabolized by aquatic organisms. In fish, for example, it undergoes processes like aromatic and aliphatic hydroxylation and glucuronidation. acs.org
The presence of 4-tert-octylphenol and its metabolites has been confirmed in various tissues of aquatic organisms, including muscle, liver, kidney, and gonads. acs.orgresearchgate.net A study on the cyprinid fish, rudd, showed that 4-tert-octylphenol accumulated as the major residue in muscle, ovary, and testis. acs.org In the Gulf of Gdańsk, concentrations of 4-tert-octylphenol in fish ranged from 1.0 to 89.2 ng/g dry weight. nih.gov The liver-to-muscle concentration ratios being greater than one in fish and birds suggested prolonged dietary exposure. nih.gov
The following table presents data on the concentration of 4-tert-octylphenol in different aquatic organisms.
Microbial Biotransformation and Degradation of 4-tert-Octylphenol
Microbial activity is a key factor in the environmental fate of 4-tert-octylphenol. researchgate.net Various microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to degrade this compound. researchgate.netnih.gov
Aerobic and Anaerobic Transformation Pathways
The degradation of 4-tert-octylphenol occurs under both aerobic and anaerobic conditions, although the rates and pathways differ significantly. nih.govresearchgate.net Aerobic degradation is generally much faster and more complete than anaerobic degradation. nih.gov Under aerobic conditions, microorganisms can utilize 4-tert-octylphenol as a sole carbon and energy source. researchgate.netnih.gov The degradation pathways often involve the oxidation of the alkyl chain and hydroxylation of the aromatic ring. nih.govnih.gov
In contrast, 4-tert-octylphenol is more persistent under anaerobic conditions. oekotoxzentrum.ch While some degradation can occur, it is often slow and incomplete. researchgate.net Studies have shown that while phenol (B47542) and some simpler alkylphenols can be degraded anaerobically, those with long and branched alkyl chains, like 4-tert-octylphenol, are more resistant. researchgate.net
Role of Specific Microbial Consortia and Pure Cultures (e.g., Yeasts, Bacteria)
A diverse range of microorganisms is involved in the breakdown of 4-tert-octylphenol. Microbial consortia present in environments like granular sludge, marine sediments, and soil have been shown to degrade this compound. researchgate.netnih.gov
Pure cultures of bacteria have been isolated that can effectively degrade 4-tert-octylphenol. Strains from genera such as Sphingomonas, Sphingobium, and Stenotrophomonas have been identified as capable of utilizing 4-tert-octylphenol as a sole carbon source. researchgate.netacs.orgasm.org For example, Stenotrophomonas sp. strain IT-1 was able to completely degrade 1000 mg/L of 4-tert-octylphenol within five days. researchgate.net
Yeasts have also emerged as potent degraders of 4-tert-octylphenol. researchgate.netrsc.org Strains like Candida rugopelliculosa RRKY5 have been shown to utilize 4-tert-octylphenol under aerobic conditions. nih.govrsc.org This yeast can degrade the compound through both the cleavage of the branched alkyl side chain and the aromatic ring. nih.gov Fungi, particularly non-ligninolytic fungi like Fusarium falciforme, have also demonstrated the ability to degrade 4-t-octylphenol. nih.gov
The following table summarizes the key microbial players in the degradation of 4-tert-octylphenol and their degradation mechanisms.
Metabolite Formation During Environmental Degradation (e.g., Ring and Alkyl Chain Cleavage Products)
The biotransformation of 4-tert-octylphenol (4-t-OP) in organisms leads to the formation of various metabolites. In vivo studies on fish have identified several key metabolic pathways. In the cyprinid fish, rudd (Scardinius erythrophthalmus), analysis of bile revealed ten major metabolites. nih.gov These were identified as products resulting from both aromatic and aliphatic hydroxylation, followed by conjugation into glucuronides and glucosides. nih.gov This indicates that organisms can metabolize the parent compound through oxidation of both the phenol ring and the tertiary octyl side chain.
Similarly, studies in rats have identified metabolites such as hydroxyl-tert-4-tert-octylphenol glucuronide, hydroxyl-tert-4-tert-octylphenol, tertoctylcatechol-glucuronide, and 4-tert-octylcatechol, alongside the direct conjugate 4-tert-octylphenol-glucuronide. nih.govnih.gov The formation of these compounds demonstrates that detoxification pathways include hydroxylation and subsequent glucuronidation. In roach (Rutilus rutilus) fry, the glucuronide conjugate of 4-t-OP was identified as the major metabolite, indicating that fish can rapidly conjugate the compound into more polar forms. edpsciences.org Research on other alkylphenols confirms that a pathway involving glucuronide conjugation and subsequent biliary excretion is a common biotransformation route in fish. researchgate.netiupac.org
Reformation of Parent 4-tert-Octylphenol from Conjugates and Alkylphenol Ethoxylates in the Environment
A critical aspect of the environmental fate of 4-t-OP is its reformation from precursor compounds. 4-t-OP is a primary degradation product of alkylphenol ethoxylates (APEOs), a group of non-ionic surfactants used widely in industrial and consumer products. researchgate.netmedchemexpress.comnih.gov These APEOs enter the environment primarily through wastewater streams. researchgate.net In sewage treatment plants and the wider environment, APEOs undergo microbial degradation. edpsciences.org This process involves the stepwise shortening of the hydrophilic ethoxylate chain, leading to the formation of more persistent and toxic alkylphenols, including 4-t-OP. researchgate.netumweltprobenbank.deservice.gov.uk Therefore, the widespread use of octylphenol (B599344) ethoxylates serves as a continuous source for the reformation of the parent 4-t-OP in aquatic ecosystems. service.gov.uk
While metabolism in organisms often involves conjugation to form compounds like this compound to facilitate excretion, there is a potential for these conjugates to be deconjugated back to the parent compound. Hydrolysis of conjugates in the environment could release 4-t-OP, although the primary environmental reformation pathway emphasized in the literature is the degradation of APEOs. nih.govservice.gov.uk
Bioconcentration and Bioaccumulation Dynamics in Aquatic Organisms (e.g., Fish, Benthic Invertebrates)
4-tert-Octylphenol has a moderate to high potential for bioaccumulation in aquatic life. nih.govservice.gov.uk The degree of accumulation is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
Studies have reported a wide range of BCF values across different species and conditions. An estimated BCF for fish is around 600, suggesting a moderate potential for bioaccumulation. service.gov.uk However, measured BCFs can vary significantly. For instance, one assessment noted a measured BCF in fish as high as 2,973. ospar.org
Research on roach (Rutilus rutilus) fry demonstrated age-dependent metabolism and accumulation. After 5 days of exposure, the BCF was 346, but it increased to a steady state of 1,061–1,134 after 12 to 19 days, as the fry developed the ability to metabolize the compound. edpsciences.org In this study, while the parent 4-t-OP was the main residue in younger fry, it only constituted 22% of the total radioactivity in older fry, with the majority being the glucuronide conjugate. edpsciences.org
Tissue-specific accumulation has also been observed. In a study on the rudd (Scardinius erythrophthalmus), 4-t-OP was the major residue found in muscle, ovary, and testis, with BCF values of 24, 85, and 169, respectively. nih.gov In contrast, residues in the blood, gills, liver, kidney, and bile were extensively metabolized. nih.gov
Benthic invertebrates may exhibit even higher accumulation. The BCF for 4-t-OP in the water flea (Daphnia magna) was found to be between 1,200 and 17,000 L/kg (dry weight), a level that can be orders of magnitude higher than in fish. service.gov.uk Field studies have also confirmed the presence of 4-t-OP in wild aquatic populations. In the Gulf of Gdańsk, concentrations in fish like herring, flounder, and cod ranged from below the limit of quantification to 89.2 ng/g dry weight. nih.gov
Table 1: Bioconcentration Factors (BCF) for 4-tert-Octylphenol in Various Aquatic Organisms
| Species | Organism Type | BCF Value | Tissue/Condition | Source(s) |
|---|---|---|---|---|
| General Fish | Fish | ~600 (estimated) | Whole body | service.gov.uk |
| General Fish | Fish | 2,973 (measured) | Whole body | ospar.org |
| Roach (Rutilus rutilus) | Fish (Fry) | 346 | 5 days exposure | edpsciences.org |
| Roach (Rutilus rutilus) | Fish (Fry) | 1,061 - 1,134 | 12-19 days exposure (steady state) | edpsciences.org |
| Rudd (Scardinius erythrophthalmus) | Fish | 24 | Muscle | nih.gov |
| Rudd (Scardinius erythrophthalmus) | Fish | 85 | Ovary | nih.gov |
| Rudd (Scardinius erythrophthalmus) | Fish | 169 | Testis | nih.gov |
Biological Relevance and Mechanistic Studies of 4 Tert Octylphenol Glucuronide
Impact of Glucuronidation on Endocrine Activity and Receptor Interactions
The conjugation of 4-tert-octylphenol (B29142) (4-t-OP) with glucuronic acid, forming 4-tert-Octylphenol-glucuronide, is a critical metabolic transformation that significantly alters its biological activity, particularly its endocrine-disrupting potential. This process is a key component of cellular detoxification, effectively neutralizing the estrogenic effects of the parent compound.
The estrogenic activity of 4-tert-octylphenol stems from its ability to bind to nuclear estrogen receptors (ERs), mimicking the action of endogenous estrogens like 17β-estradiol. nih.govplos.org Although its binding affinity is 100 to 10,000 times less potent than that of 17β-estradiol, it is sufficient to trigger estrogen-responsive gene expression. nih.govplos.orgnih.gov
The addition of a bulky, hydrophilic glucuronic acid moiety to the phenolic group of 4-t-OP sterically hinders its ability to fit into the ligand-binding pocket of the estrogen receptor. Research has demonstrated that this glucuronidation effectively eliminates the compound's capacity to activate transcription via the estrogen receptor. nih.govthegoodscentscompany.com Studies on conjugated metabolites of 4-t-OP have concluded they are unlikely to retain any significant activity at the estrogen receptor. tandfonline.comresearchgate.net This loss of binding affinity is the primary mechanism by which glucuronidation neutralizes the endocrine-disrupting properties of the parent aglycone.
In vitro studies using various cellular systems confirm the dramatic reduction in biological activity upon glucuronidation. While 4-tert-octylphenol can induce proliferative effects in estrogen-sensitive cells, such as the human breast carcinoma cell line MCF-7, and activate estrogen-responsive genes, its glucuronidated form is largely inactive. plos.orgnih.gov
Studies comparing the estrogenic potential of various alkylphenols and their metabolites consistently show that the conjugated forms, including glucuronides, are devoid of the estrogenic effects seen with the parent compounds (aglycones). thegoodscentscompany.com For instance, research using recombinant yeast screens, which are designed to detect estrogenic activity, has shown that glucuronidation of octylphenol (B599344) eliminates its ability to activate the estrogen receptor. thegoodscentscompany.com This confirms that the metabolic conversion to this compound is a highly effective deactivation pathway, preventing the compound from interacting with cellular machinery in a harmful, estrogenic manner. tandfonline.com
Modulation of Estrogen Receptor Binding Affinity by Conjugation
Role in Xenobiotic Detoxification and Elimination Pathways
Glucuronidation is a crucial Phase II metabolic reaction responsible for the detoxification of a wide array of xenobiotics, including drugs, pollutants, and other foreign compounds. dntb.gov.uadntb.gov.uaresearchgate.net This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the liver. researchgate.netresearchgate.net The fundamental role of this pathway is to increase the water solubility of lipophilic compounds, thereby facilitating their excretion from the body via urine or bile. dntb.gov.uaoup.com
For 4-tert-octylphenol, glucuronidation is the main detoxification and elimination route in mammals. researchgate.netnih.gov After being absorbed, 4-t-OP is transported to the liver, where UGT enzymes conjugate it with a glucuronic acid molecule. oup.comservice.gov.uk The resulting this compound is significantly more polar and water-soluble than the parent compound. This increased hydrophilicity prevents the metabolite from accumulating in fatty tissues and facilitates its rapid elimination from the body. service.gov.uknih.gov In rats, glucuronide conjugates of 4-t-OP have been shown to be the primary metabolites excreted into the bile. nih.gov Therefore, the formation of this compound is an essential protective mechanism that reduces the systemic exposure and potential toxicity of the parent endocrine disruptor. researchgate.netresearchgate.net
Mechanistic Studies Using In Vitro and In Vivo Models
The biotransformation of 4-tert-octylphenol into its glucuronide conjugate has been extensively studied using a variety of experimental models, ranging from isolated liver cell components to whole organisms. These studies have provided detailed insights into the enzymes involved, the kinetics of the reaction, and the species-specific differences in this metabolic pathway.
In vitro models using hepatocytes (liver cells) and subcellular fractions like microsomes are standard tools for investigating drug and xenobiotic metabolism. dntb.gov.ua Microsomes, which are vesicles of endoplasmic reticulum, are particularly rich in UGT enzymes. dntb.gov.uaresearchgate.net
Studies using human liver microsomes have been instrumental in characterizing the glucuronidation of 4-t-OP. dntb.gov.uaresearchgate.netnih.gov This research has identified UGT2B7 and UGT2B15 as the primary human UGT isoforms responsible for catalyzing the formation of this compound. researchgate.net Although both enzymes show similar substrate affinity (Km), UGT2B7 exhibits a higher intrinsic clearance (CLint), indicating it is the more efficient catalyst for this reaction. researchgate.net
Comparative studies across different species using liver and intestine microsomes have revealed significant differences in metabolic rates. nih.gov Such research highlights that the ability of the liver and intestine to detoxify 4-t-OP through glucuronidation varies markedly among humans, monkeys, rats, and mice, which may contribute to species-specific differences in its toxicity. nih.gov In primary rat hepatocytes, 4-t-OP is rapidly metabolized into a complex mixture of metabolites, with glucuronide conjugates being among the initial and most significant products formed. researchgate.net
Table 1: Kinetic Parameters for 4-tert-Octylphenol Glucuronidation in Human Liver Microsomes and Recombinant UGT Isoforms This table presents kinetic data from in vitro studies on the glucuronidation of 4-tert-octylphenol.
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | 0.343 | 11.6 | 33.8 | researchgate.netnih.gov |
| Recombinant UGT2B7 | 0.36 | Not Reported | 6.83 | researchgate.net |
| Recombinant UGT2B15 | 0.42 | Not Reported | 2.35 | researchgate.net |
Aquatic organisms are particularly vulnerable to exposure to environmental pollutants like 4-tert-octylphenol, which can be present in waterways due to industrial discharge. nih.govedpsciences.org Studies in various fish species have shown that they also possess metabolic pathways to detoxify this compound.
In rainbow trout (Oncorhynchus mykiss), in vitro studies using primary hepatocytes demonstrated that 4-t-OP is rapidly metabolized. tandfonline.com The major metabolite, accounting for 61% of the total radioactivity after incubation, was identified as 4-t-OP-β-glucuronide. tandfonline.com This suggests that, similar to mammals, glucuronidation is a primary and efficient detoxification pathway in this fish species. tandfonline.com The results from these studies indicate that estrogenic alkylphenols are quickly transformed in fish liver into conjugated products that are unlikely to be active at the estrogen receptor. tandfonline.com
In vivo studies with the cyprinid fish rudd (Scardinius erythrophthalmus) exposed to radiolabeled 4-t-OP confirmed that the compound is extensively metabolized. nih.gov Analysis of bile revealed numerous metabolites, with glucuronidation being a key transformation pathway alongside hydroxylation. nih.gov Similarly, a study on roach (Rutilus rutilus) fry found that while the parent compound could bioconcentrate, the fish were able to rapidly conjugate it, with the primary metabolite identified as this compound. edpsciences.org These findings underscore the importance of glucuronidation as a conserved detoxification mechanism against 4-tert-octylphenol across different vertebrate species.
Environmental and Organismal Biomonitoring of 4 Tert Octylphenol and Its Glucuronide Conjugates
Detection in Human Biological Fluids for Exposure Assessment (e.g., Urine)
Biomonitoring of 4-tert-octylphenol (B29142) (4-t-OP) in human biological fluids, particularly urine, is a critical tool for assessing exposure to this endocrine-disrupting chemical. cdc.govumweltbundesamt.de Since 4-t-OP is primarily metabolized in the body into its glucuronide conjugate before excretion, the measurement of this conjugate is essential for a comprehensive exposure assessment. cdc.govnih.gov In mammals, UDP-glucuronosyltransferase (UGT) enzymes are responsible for this metabolic conversion. nih.gov
Several national biomonitoring programs, such as the Canadian Health Measures Survey (CHMS) and the U.S. National Health and Nutrition Examination Survey (NHANES), include the measurement of environmental phenols like 4-t-OP in urine to establish baseline concentrations in the general population and track exposure trends over time. umweltbundesamt.decanada.ca These surveys help to identify populations with higher exposure levels and inform public health policies. umweltbundesamt.decanada.ca
Analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed to detect and quantify 4-t-OP and its metabolites in urine. plos.orgoup.com These methods often involve an enzymatic hydrolysis step using β-glucuronidase to convert the glucuronide conjugate back to the parent 4-t-OP, allowing for the measurement of the total concentration. plos.org The limits of detection for these methods are typically in the range of nanograms per milliliter (ng/mL), which is sensitive enough to measure levels in the general population. cdc.govoup.com
Studies have shown widespread exposure to 4-t-OP in various populations. For instance, a study of a representative sample of the Korean adult population found that 4-t-OP was detected in 91.8% of participants, with a geometric mean concentration of 0.60 ng/mL in urine. nih.gov These biomonitoring data are crucial for understanding the extent of human exposure to 4-t-OP from various environmental sources. nih.govnih.gov
Interactive Data Table: Urinary Concentrations of 4-tert-Octylphenol in a Korean Adult Population
This table displays the geometric mean and select percentile concentrations of 4-tert-Octylphenol (4-t-OP) found in the urine of a representative sample of the Korean adult population. You can sort the data by demographic characteristics to observe any variations in exposure levels.
| Demographic | Geometric Mean (ng/mL) | 50th Percentile (ng/mL) | 75th Percentile (ng/mL) | 95th Percentile (ng/mL) |
| Total | 0.60 | 0.62 | 1.14 | 3.32 |
| Male | 0.63 | 0.65 | 1.20 | 3.52 |
| Female | 0.58 | 0.60 | 1.08 | 3.09 |
Data sourced from a study on a representative sample of the Korean adult population. nih.gov
Biomonitoring in Wildlife and Ecosystems (e.g., Fish Tissue, Clams)
Biomonitoring of 4-tert-octylphenol and its glucuronide conjugates in wildlife is essential for understanding the environmental fate and ecological impact of this compound. Fish are particularly important organisms for monitoring as they can accumulate 4-t-OP from contaminated waters. nih.govnih.gov
When fish are exposed to 4-t-OP, it is rapidly metabolized in the liver to various products, with 4-t-OP-β-glucuronide being the major metabolite. nih.gov This conjugation process is a detoxification pathway that facilitates the elimination of the chemical from the body. nih.govnih.gov Studies on rainbow trout have shown that after exposure to 4-t-OP, the majority of the compound is transformed into its glucuronide conjugate and other oxidized metabolites. nih.gov
The distribution of 4-t-OP and its metabolites varies among different fish tissues. The parent compound, 4-t-OP, tends to accumulate in fatty tissues, while the glucuronide conjugates are more concentrated in the bile, liver, and intestine, which are involved in the excretion process. nih.gov For example, in rainbow trout exposed to 4-t-OP, the highest concentrations of residues were found in the bile. nih.gov
The analysis of 4-t-OP and its metabolites in fish tissues often involves extraction techniques followed by analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The presence of 4-t-OP and its glucuronide conjugates in fish and other aquatic organisms, such as clams, serves as a biomarker of exposure to this pollutant in aquatic ecosystems. nih.gov The bioconcentration of these compounds in the food web is also a concern, as it can lead to prolonged exposure in predator species. nih.gov
Interactive Data Table: Bioconcentration of 4-tert-Octylphenol Residues in Rainbow Trout Tissues
This table illustrates the bioconcentration factor (BCF) of 4-tert-Octylphenol (t-OP) in various tissues of juvenile rainbow trout after a 10-day exposure. You can sort the data to see which tissues accumulate the highest levels of the parent compound.
| Tissue | Bioconcentration Factor (BCF) | Primary Form of Residue |
| Fat | 1190 | Parent t-OP |
| Brain | 100-260 | Parent t-OP |
| Muscle | 100-260 | Parent t-OP |
| Skin | 100-260 | Parent t-OP |
| Bone | 100-260 | Parent t-OP |
| Gills | 100-260 | Parent t-OP |
| Eye | 100-260 | Parent t-OP |
| Bile | High | Glucuronide Conjugates |
| Liver | High | Glucuronide Conjugates |
| Intestine | High | Glucuronide Conjugates |
Data from a study on the bioconcentration and distribution of 4-tert-octylphenol residues in rainbow trout. nih.gov
Methodological Considerations for Biomonitoring Programs (e.g., Sample Stability, Contamination Control)
The accuracy and reliability of biomonitoring data for 4-tert-octylphenol and its glucuronide conjugates depend on rigorous methodological considerations. researchgate.netdphen1.com Sample stability is a primary concern, as glucuronide conjugates can be unstable and may degrade back to the parent compound during sample collection, transport, and storage. researchgate.net This can lead to an overestimation of the free, unconjugated 4-t-OP and an underestimation of the total exposure. To minimize degradation, samples should be stabilized promptly after collection, often by freezing. researchgate.net
Contamination control is another critical aspect of biomonitoring programs. dphen1.com 4-t-OP is used in the manufacturing of various products, and there is a risk of sample contamination from laboratory equipment, reagents, and the surrounding environment. dphen1.com The use of high-purity solvents, pre-cleaned labware, and procedural blanks is essential to identify and control for potential sources of contamination. dphen1.com
The choice of analytical method is also crucial. While older methods sometimes relied on derivatization steps, modern techniques like online solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) offer high sensitivity and selectivity without the need for derivatization, reducing the risk of contamination. cdc.gov The use of isotopically labeled internal standards is a key component of these methods, as it allows for accurate quantification by correcting for matrix effects and variations in extraction efficiency. cdc.gov
Furthermore, for accurate measurement of total 4-t-OP exposure, the enzymatic hydrolysis of the glucuronide conjugate is a critical step. The efficiency of the β-glucuronidase enzyme can be influenced by factors such as pH and the presence of inhibitors in the biological matrix. scispace.com Therefore, the hydrolysis conditions must be carefully optimized and validated for each type of biological sample. scispace.com
Interpretation of Biomonitoring Data in Environmental Exposure Contexts
Interpreting biomonitoring data for 4-tert-octylphenol and its glucuronide conjugates requires careful consideration of various factors to accurately assess environmental exposure. The presence of these compounds in biological samples confirms exposure but does not, by itself, define the source or timing of that exposure. nih.gov
The concentration of 4-t-OP and its metabolites in urine or blood reflects recent exposure due to the relatively short half-life of the compound in the body. acs.org Therefore, biomonitoring data provide a snapshot of an individual's exposure at a particular point in time. To understand long-term exposure patterns, repeated measurements over time are necessary.
When interpreting biomonitoring data, it is important to compare the measured concentrations to reference values from the general population, such as those provided by national surveys like NHANES or CHMS. umweltbundesamt.decanada.ca This comparison can help to determine if an individual or a specific population group has a higher-than-average exposure.
Furthermore, the interpretation of biomonitoring data can be enhanced by collecting information on potential exposure sources, such as diet, use of personal care products, and proximity to industrial areas. nih.gov This contextual information can help to identify the primary routes of exposure and inform targeted interventions to reduce exposure.
Physiologically based toxicokinetic (PBTK) models are increasingly being used to interpret biomonitoring data. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of 4-t-OP in the body, allowing for the estimation of external exposure levels from internal biomonitoring data. nih.gov This approach provides a more quantitative link between environmental exposure and the measured concentrations of 4-t-OP and its metabolites in the body. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Novel Biotransformation Pathways and Intermediate Metabolites
While 4-tert-octylphenol-glucuronide is recognized as the principal metabolite of 4-tOP in mammals and fish, the complete metabolic map is far from complete. tandfonline.comnih.gov Metabolism is not a single-step process; it involves complex Phase I and Phase II reactions that can generate a variety of intermediate products before the final glucuronide conjugate is formed.
Research in rainbow trout hepatocytes has revealed that 4-tOP undergoes Phase I metabolism prior to conjugation. tandfonline.comnih.gov This includes hydroxylation at different positions on the alkyl chain (specifically the C2 and C4 positions) or on the aromatic ring to create a catechol. tandfonline.comnih.gov These newly oxidized products are then conjugated with glucuronic acid. tandfonline.comnih.gov In rats, metabolites such as hydroxyl-tert-4-tert-octylphenol glucuronide and tertoctylcatechol-glucuronide have been identified, confirming that hydroxylation is a key preceding step. nih.govnih.gov
Future research should focus on:
Identifying the full spectrum of Phase I metabolites: Comprehensive screening is needed to identify all intermediate products formed before glucuronidation.
Investigating alternative conjugation pathways: While glucuronidation is dominant, the existence and significance of other conjugates, potentially formed from the hydroxylated intermediates, need to be explored.
Characterizing the enzymatic machinery: Identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial hydroxylation of 4-tOP will provide a more detailed understanding of the metabolic process.
These investigations will clarify whether the biotransformation of 4-tOP consistently leads to detoxification or if certain intermediate metabolites possess unique biological activities that have been previously overlooked.
Comprehensive Assessment of Environmental Degradation Products and Their Stability
The environmental fate of this compound itself is a significant unknown. Much of the existing environmental research has focused on the parent compound, 4-tOP, which is known to be a degradation product of alkylphenol polyethoxylates. nih.gov While 4-tOP is considered inherently biodegradable, it is not readily biodegradable, and some of its degradation products are reported to be more toxic than the parent compound. nih.govservice.gov.uk
A critical question is the stability of the glucuronide conjugate in the environment. It is plausible that this compound, when excreted into wastewater, could undergo enzymatic cleavage by bacterial β-glucuronidases, thereby releasing the more persistent and estrogenic parent compound, 4-tOP, back into the aquatic environment. Furthermore, 4-tOP can be reformed through the degradation of octylphenol (B599344) ethoxylates used in various industrial products. service.gov.uk
Key areas for future investigation include:
Stability of the glucuronide bond: Studies are needed to determine the half-life of this compound in various environmental matrices, such as sewage sludge, river water, and sediment. service.gov.uk
Identification of degradation products: Research should aim to identify the products formed from the environmental degradation of the glucuronide conjugate.
Role of microbial communities: The capacity of different environmental microbial consortia to deconjugate this compound needs to be assessed.
Development of Advanced Analytical Methods for Ultra-Trace Quantification and Multi-Analyte Profiling
The rapid metabolism and excretion of 4-tOP mean that it and its conjugates are often present at very low concentrations in biological and environmental samples. dphen1.com This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification.
Current methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FL), frequently preceded by a solid-phase extraction (SPE) step to concentrate the analytes. nih.govacs.org Recent approaches have focused on the simultaneous analysis of the parent compound and its conjugated metabolites. nih.gov However, challenges remain in achieving the ultra-trace quantification needed for comprehensive exposure assessment and in developing methods that can capture a wide array of related metabolites in a single analysis.
Future efforts in analytical chemistry should be directed towards:
Improving detection limits: Lowering the limits of quantification (LOQ) for this compound and other metabolites into the low picogram-per-milliliter range. nih.gov
Developing multi-analyte profiling methods: Creating robust methods, likely based on high-resolution mass spectrometry, capable of simultaneously measuring 4-tOP, its glucuronide and sulfate (B86663) conjugates, and its various hydroxylated intermediates. biorxiv.orgacs.org
Standardizing methodologies: Establishing standardized and validated methods for the analysis of these compounds in diverse matrices (e.g., urine, blood, water, sediment) to ensure data comparability across studies. nih.govusask.ca
These advancements will enable more accurate biomonitoring and a more thorough evaluation of the complex metabolic profile of 4-tOP.
Interplay between Glucuronidation and other Phase II Conjugations (e.g., Sulfation)
Glucuronidation and sulfation are two major Phase II metabolic pathways responsible for detoxifying and increasing the water solubility of phenolic compounds, facilitating their excretion. dphen1.comresearchgate.netnih.gov Both pathways have been identified for 4-tOP in mammals. mdpi.comindustrialchemicals.gov.au When these compounds enter the bloodstream, they are subjected to both glucuronidation and sulfation, which deactivates their potential estrogenicity. dphen1.com
The critical unanswered question is how these two pathways interact in the metabolism of 4-tOP. It is not fully understood whether they act in parallel, in competition, or if the predominance of one pathway over the other is dependent on factors such as the concentration of the parent compound, species, or tissue type. The efficiency of these conjugation reactions can significantly influence the bioavailability and potential toxicity of 4-tOP.
Future research should aim to:
Quantify the relative contributions: Determine the ratio of glucuronide to sulfate conjugates formed in different tissues (e.g., liver, intestine) and across various exposure levels.
Investigate competitive inhibition: Assess whether high levels of 4-tOP or other xenobiotics can saturate one pathway, leading to a metabolic shift towards the other.
Elucidate the role of specific enzymes: Identify the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isozymes responsible for 4-tOP conjugation to understand the molecular basis of the metabolic balance.
A deeper understanding of this interplay is crucial for predicting the metabolic fate of 4-tOP and for assessing inter-individual and inter-species differences in susceptibility.
Understanding Species-Specific Differences in Conjugate Metabolism and Associated Biological Outcomes
Significant differences in the metabolism of 4-tOP across various species have been documented. An in-vitro study comparing humans, monkeys, rats, and mice found that the ability of liver and intestinal enzymes to perform glucuronidation on 4-tOP varied markedly among the species. nih.govnih.gov For instance, the intrinsic clearance (CLint) values for glucuronidation in liver microsomes were highest in mice, followed by humans, monkeys, and rats. nih.gov In contrast, for intestinal microsomes, monkeys showed the highest clearance. nih.gov Studies in fish, such as rainbow trout and rudd, have also confirmed that glucuronidation is a major metabolic pathway, alongside hydroxylation. tandfonline.comacs.org
These metabolic differences have direct implications for the biological and toxicological outcomes of 4-tOP exposure. The rate and extent of detoxification via glucuronidation can influence the internal dose and residence time of the active parent compound, which in turn could explain species-specific sensitivities to its endocrine-disrupting effects. nih.gov For example, perinatal exposure to 4-tOP has been shown to disrupt brain development and behavior in mice. nih.govresearchgate.net
Priorities for future research include:
Comparative toxicokinetics: Conducting studies that directly compare the absorption, distribution, metabolism (including rates of glucuronidation and sulfation), and excretion of 4-tOP in a wider range of wildlife and aquatic species.
Linking metabolism to toxicity: Investigating how observed differences in metabolic profiles correlate with species-specific toxicological endpoints, such as reproductive impairment or developmental effects.
In vitro to in vivo extrapolation: Developing and validating models that can use in vitro metabolism data (e.g., from liver microsomes) to predict in vivo toxicokinetics and toxicity across different species.
This line of inquiry is essential for conducting accurate ecological risk assessments and for extrapolating findings from animal models to predict potential human health risks.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying 4-tert-Octylphenol-glucuronide in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to achieve high specificity and sensitivity. Optimize chromatographic separation using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Validate the method for linearity (R² >0.99), recovery (>80%), and limits of detection (LOD <1 ng/mL) . For enzyme activity assays, employ fluorogenic substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) to measure β-glucuronidase activity, which inversely correlates with glucuronide stability .
Q. How does UDP-glucuronosyltransferase (UGT) polymorphism affect 4-tOPG formation in humans?
- Methodological Answer : Perform in vitro glucuronidation assays using recombinant UGT isoforms (e.g., UGT2B7 and UGT2B15) and human liver microsomes. Quantify 4-tOPG via LC-MS and correlate activity with genetic variants (e.g., UGT2B72 or UGT2B152) using genotyped human samples. Spearman correlation coefficients (rₛ >0.7) between 4-tOPG formation and probe substrates (e.g., diclofenac for UGT2B7) confirm isoform-specific contributions .
Q. What experimental models are suitable for studying 4-tOPG pharmacokinetics?
- Methodological Answer : Use Sprague-Dawley rats for in vivo studies, administering 125 mg/kg 4-tOP subcutaneously in DMSO. Collect plasma and tissues at timed intervals (0–48 hr) and quantify metabolites via LC-MS. For in vitro models, primary hepatocytes or intestinal microsomes from humans and rodents can compare interspecies metabolic rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in interspecies UGT activity toward 4-tOPG?
- Methodological Answer : Conduct comparative kinetic analyses using liver microsomes from humans, rats, and mice. Calculate Vmax and Km values for glucuronidation and normalize to UGT isoform expression (via Western blot or qPCR). For example, human UGT2B7 may exhibit 10-fold higher catalytic efficiency than rodent isoforms. Use siRNA silencing in HepG2 cells to validate isoform-specific roles .
Q. What are the implications of 4-tOPG’s environmental persistence for endocrine disruption studies?
- Methodological Answer : Design longitudinal exposure studies in aquatic models (e.g., zebrafish) to assess bioaccumulation. Measure 4-tOPG in water, sediment, and tissues using solid-phase extraction (SPE) followed by LC-MS. Correlate tissue concentrations with estrogenic endpoints (e.g., vitellogenin induction). Adjust for hydrolysis rates (β-glucuronidase activity) to distinguish between parent compound and metabolite effects .
Q. How can advanced spectral techniques improve structural characterization of 4-tOPG?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve glucuronide conjugation sites. For mass spectrometry, use high-resolution (HRMS) with electrospray ionization (ESI) in negative ion mode to confirm the molecular ion ([M-H]⁻ at m/z 383.2). Compare fragmentation patterns with synthetic standards to validate purity (>97% by GC) .
Q. What statistical approaches address variability in 4-tOPG detoxification studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in human cohort data. Use principal component analysis (PCA) to identify covariates (e.g., age, UGT genotype) influencing 4-tOPG excretion. For in vitro data, nonlinear regression (e.g., Michaelis-Menten curve fitting) quantifies enzyme kinetics .
Contradiction Analysis and Validation
Q. Why do some studies report conflicting UGT isoform contributions to 4-tOPG formation?
- Resolution Strategy : Discrepancies arise from tissue-specific expression (e.g., hepatic vs. intestinal UGTs) or assay conditions (e.g., pH, cofactors). Standardize protocols using WHO-recommended incubation buffers (50 mM Tris-HCl, pH 7.4; 5 mM MgCl₂) and validate with positive controls (4-hydroxybiphenyl for UGT2B15). Cross-validate findings using CRISPR-edited cell lines lacking specific UGTs .
Q. How to reconcile differences in 4-tOPG’s reported half-life across species?
- Resolution Strategy : Calculate biological half-life (t½) using non-compartmental pharmacokinetic analysis. In rats, t½ ranges 6–12 hr post-injection, while in vitro hepatic clearance may overestimate in vivo persistence due to plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolic data with in vivo absorption/distribution parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
